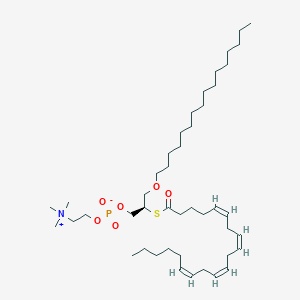

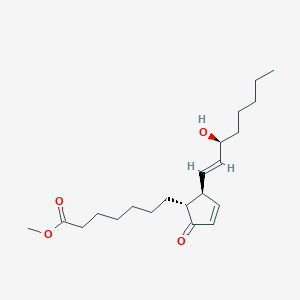

Arachidonoyl Thio-PC

描述

It is widely used as a substrate for various phospholipase A2 enzymes, including secretory phospholipase A2, cytosolic phospholipase A2, and calcium-independent phospholipase A2 . The compound is particularly valuable in biochemical assays for quantifying phospholipase A2 activity due to its ability to generate a free thiol upon cleavage .

准备方法

合成路线和反应条件: 花生四烯酰硫代磷脂酰胆碱的合成涉及花生四烯酸与含硫醚的甘油磷酸胆碱的酯化反应。 反应通常需要使用偶联剂,例如二环己基碳二亚胺 (DCC) 和二甲基氨基吡啶 (DMAP) 来促进酯键的形成 . 反应在无水条件下进行,以防止中间体的水解。

工业生产方法: 虽然花生四烯酰硫代磷脂酰胆碱的具体工业生产方法没有得到广泛的文献记载,但一般方法包括大规模酯化反应,然后使用色谱技术进行纯化。 该化合物通常以含丁基化羟基甲苯 (BHT) 的乙醇配制,以增强储存期间的稳定性 .

化学反应分析

反应类型: 花生四烯酰硫代磷脂酰胆碱主要发生由磷脂酶A2酶催化的水解反应。 sn-2 脂肪酸的裂解导致游离硫醇的形成,游离硫醇可以进一步与显色试剂反应,例如 5,5'-二硫代双-(2-硝基苯甲酸) (DTNB) 和二硫代二吡啶 (DTP),以允许定量酶活性 .

常用试剂和条件:

水解: 由磷脂酶A2酶在生理条件下催化。

主要产物:

游离硫醇: 在 sn-2 脂肪酸裂解时产生。

溶血磷脂酰胆碱: 由水解反应形成.

4. 科研应用

花生四烯酰硫代磷脂酰胆碱广泛用于科学研究,特别是在生物化学、药理学和脂质组学领域。其主要应用包括:

酶活性测定: 用作底物来测量各种磷脂酶A2酶的活性.

脂质代谢研究: 有助于了解磷脂酶A2在脂质代谢和信号通路中的作用.

药物开发: 用于筛选潜在的磷脂酶A2酶抑制剂或激活剂.

生物学研究: 用于研究磷脂酶A2在炎症和其他生理过程中的作用.

科学研究应用

Arachidonoyl Thio-PC is extensively used in scientific research, particularly in the fields of biochemistry, pharmacology, and lipidomics. Its primary applications include:

Enzyme Activity Assays: Used as a substrate to measure the activity of various phospholipase A2 enzymes.

Lipid Metabolism Studies: Helps in understanding the role of phospholipase A2 in lipid metabolism and signaling pathways.

Drug Development: Utilized in the screening of potential inhibitors or activators of phospholipase A2 enzymes.

Biological Research: Employed in studies investigating the role of phospholipase A2 in inflammation and other physiological processes.

作用机制

花生四烯酰硫代磷脂酰胆碱通过作为磷脂酶A2酶的底物来发挥其作用。在酶促裂解后,sn-2 脂肪酸被释放,产生游离硫醇。 这种游离硫醇可以与显色试剂反应,从而定量酶活性 . 花生四烯酰硫代磷脂酰胆碱的分子靶标包括分泌型磷脂酶A2、胞质型磷脂酶A2和钙非依赖性磷脂酶A2 .

类似化合物:

花生四烯酰磷脂酰胆碱: 磷脂酶A2酶的另一种底物,但缺少硫醚基团。

花生四烯酰氨基酸: 包括花生四烯酰甘氨酸和花生四烯酰苯丙氨酸等衍生物,它们在类似的生化测定中使用.

独特性: 花生四烯酰硫代磷脂酰胆碱由于其硫醚键而独一无二,该键使酶促裂解后能够产生游离硫醇。 这种性质使其在定量磷脂酶A2活性的显色测定中特别有用 .

相似化合物的比较

Arachidonoyl Phosphatidylcholine: Another substrate for phospholipase A2 enzymes but lacks the thioether group.

Arachidonoyl Amino Acids: Includes derivatives like arachidonoyl glycine and arachidonoyl phenylalanine, which are used in similar biochemical assays.

Uniqueness: Arachidonoyl Thio-PC is unique due to its thioether linkage, which allows for the generation of a free thiol upon enzymatic cleavage. This property makes it particularly useful in chromogenic assays for quantifying phospholipase A2 activity .

属性

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSCLGYBUIDZNF-WWBBCYQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82NO6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(4-Fluorophenyl)tetrazol-5-yl]piperidine](/img/structure/B7943138.png)

![2-Ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B7943165.png)

![6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B7943179.png)

![6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B7943186.png)

![(2S,5R)-5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B7943192.png)

![(2R,3R)-2-[(3S,10R,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol](/img/structure/B7943224.png)